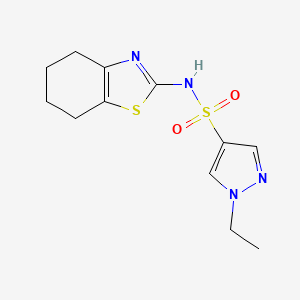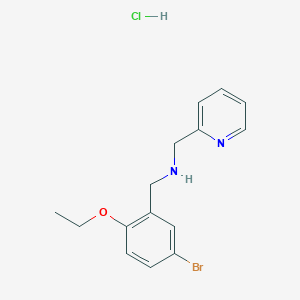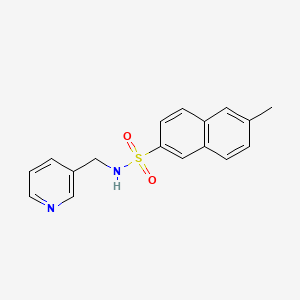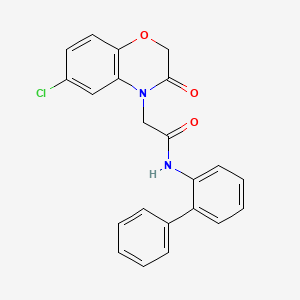
1-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
1-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is also known as TAK-915 and has shown promising results in the field of neuroscience.
Wirkmechanismus
TAK-915 acts as a competitive inhibitor of GlyT1, which prevents the reuptake of glycine from the synaptic cleft. This leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. Glycine receptors are ligand-gated ion channels that are primarily located in the spinal cord and brainstem. They play a key role in the modulation of neuronal activity and are involved in the regulation of pain, motor function, and cognition.
Biochemical and Physiological Effects:
The inhibition of GlyT1 by TAK-915 leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. This has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. TAK-915 has also been studied as a potential treatment for neuropathic pain, as the enhancement of glycine receptor activity has been shown to reduce pain sensitivity. However, further research is needed to fully understand the biochemical and physiological effects of TAK-915.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-915 is its selectivity for GlyT1, which reduces the potential for off-target effects. It has also shown promising results in animal models of various neurological disorders. However, TAK-915 has limitations in terms of its solubility and stability, which can make it challenging to work with in lab experiments. Additionally, further research is needed to fully understand the potential side effects of TAK-915.
Zukünftige Richtungen
There are several future directions for research related to TAK-915. One area of interest is the potential for TAK-915 as a treatment for neuropathic pain. Further studies are needed to fully understand the mechanism of action and potential side effects of TAK-915 in this context. Another area of interest is the potential for TAK-915 as a treatment for cognitive impairment in various neurological disorders. Additional studies are needed to determine the optimal dosage and administration route for TAK-915 in these contexts. Finally, further research is needed to fully understand the potential side effects of TAK-915 and its long-term safety profile.
Wissenschaftliche Forschungsanwendungen
TAK-915 has been studied extensively for its potential in the field of neuroscience. It is a selective antagonist of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an important neurotransmitter that plays a key role in the modulation of neuronal activity, and the inhibition of GlyT1 has been shown to enhance the activity of glycine receptors. TAK-915 has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease, and it has also been studied as a potential treatment for neuropathic pain.
Eigenschaften
IUPAC Name |
1-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-2-16-8-9(7-13-16)20(17,18)15-12-14-10-5-3-4-6-11(10)19-12/h7-8H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVBFKLFGLUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4834183.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4834195.png)

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B4834208.png)
![2-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4834213.png)


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4834246.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4834247.png)

![4-[(2-chlorophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4834257.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4834278.png)
![2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4834279.png)